Ethyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Description
Ethyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a bicyclic ether derivative featuring a 2-oxabicyclo[2.1.1]hexane core substituted with an iodomethyl group at position 1, a methyl group at position 3, and an ethyl ester at position 3.
Properties
IUPAC Name |
ethyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15IO3/c1-3-13-8(12)10-4-9(5-10,6-11)14-7(10)2/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWMDKCXSIZZDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2C)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a suitable bicyclic precursor, followed by esterification to introduce the ethyl carboxylate group. The reaction conditions often require the use of iodine and a suitable solvent, such as dichloromethane, under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and control the reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation might produce a ketone or carboxylic acid derivative.
Scientific Research Applications
While specific applications of "Ethyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate" are not detailed in the provided search results, the results do offer insights into its properties and synthesis. This compound, and similar ones, are complex organic compounds featuring unique bicyclic structures. They contain an iodomethyl group and an ethyl ester functional group, which contribute to their chemical reactivity and potential use in organic synthesis and medicinal chemistry.
General Information
- Molecular Structure: These compounds belong to the class of oxabicycloalkanes.
- Reactivity: The iodomethyl group facilitates nucleophilic substitution reactions, which are essential for modifying the compound for specific applications in research and industry.
- Synthesis: The synthesis of these compounds involves multiple steps requiring careful control of reaction conditions, such as temperature, solvent choice, and catalysts, to maximize yield and purity. Continuous flow processes and microwave-assisted synthesis can further optimize these conditions.
Reactions
- Substitution reactions can occur at the iodine atom.
- The compounds can interact with biological molecules, potentially leading to covalent bond formation and influencing biochemical pathways.
Related Compounds
- Ethyl 3-cyclohexyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate: This compound has a molecular formula of C15H23IO3 and a molecular weight of 378.25 g/mol.
- Ethyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate: This compound has a molecular formula of C9H13IO3 and a molecular weight of approximately 286.10 g/mol.
Mechanism of Action
The mechanism of action of Ethyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Key Structural Features :
- Bicyclic Framework : The 2-oxabicyclo[2.1.1]hexane system introduces significant ring strain, enhancing reactivity in ring-opening or functionalization reactions .
- Substituents: The iodomethyl group (position 1) serves as a reactive handle for nucleophilic substitution, while the methyl group (position 3) influences steric and electronic properties.
Molecular Formula : Inferred as C₁₁H₁₅IO₄ (based on analogous compounds in and ).
Molecular Weight : ~338.14 g/mol (similar to structurally related iodomethyl-substituted bicyclic esters) .
Comparison with Structural Analogs
Substituent Variations at Position 1 and 3
The reactivity and applications of 2-oxabicyclo[2.1.1]hexane derivatives are highly dependent on substituents. Below is a comparative analysis:
Key Observations :
- Iodomethyl vs. Azidomethyl : The iodomethyl group (target compound) enables nucleophilic substitution (e.g., Suzuki coupling), whereas the azidomethyl analog () is suited for click chemistry (e.g., CuAAC reactions).
- Methyl vs.
- Salt Forms : Hydrochloride salts () improve solubility and crystallinity, critical for pharmaceutical formulations.
Biological Activity
Ethyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction mechanisms, and relevant case studies.
Molecular Formula: CHIO
Molecular Weight: 310.13 g/mol
CAS Number: 2229206-29-3
The compound features a unique bicyclic structure characterized by an ethyl ester functional group and an iodomethyl substituent. The synthesis typically involves multi-step organic reactions, including iodination of a bicyclic precursor followed by esterification. Common solvents for these reactions include dichloromethane under controlled temperature conditions to optimize yield and purity .
Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Iodination | Iodine, solvent |
| 2 | Esterification | Ethanol, acid catalyst |
The biological activity of this compound is primarily attributed to its structural features:
- Halogen Bonding: The iodine atom can participate in halogen bonding, enhancing the compound's reactivity towards various biological targets.
- Bicyclic Rigidity: The rigid bicyclic structure contributes to its binding affinity and specificity towards certain enzymes and receptors.
Medicinal Chemistry
This compound has shown promise as a bioisostere for ortho- and meta-substituted benzenes in drug design. Its unique properties allow it to mimic the behavior of more complex aromatic systems while offering improved solubility and bioavailability .
Interaction Studies
Studies have demonstrated that this compound interacts with various biological receptors and enzymes, which can lead to diverse pharmacological effects:
- Antimicrobial Activity: Preliminary tests indicate potential efficacy against certain bacterial strains.
- Anti-inflammatory Properties: The compound may modulate inflammatory pathways, though further research is required to elucidate the exact mechanisms.
Case Studies
Several studies have explored the biological implications of this compound:
- Study on Antimicrobial Effects : A study published in Angewandte Chemie International Edition examined the antimicrobial properties of various bicyclic compounds, including this one, highlighting its potential as a lead compound in antibiotic development .
- Drug Development Applications : Research has indicated that derivatives of this compound can be utilized as intermediates in synthesizing more complex drugs, particularly in targeting specific enzyme pathways involved in disease processes .
Q & A
Q. What are the established synthetic routes for Ethyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate?
Methodology: The compound can be synthesized via intramolecular photocycloaddition of ethyl 3-(2-propenyloxy)propenoate derivatives under UV irradiation. Reaction conditions (e.g., solvent, wavelength) must be optimized to favor bicyclic ring formation. For example, reports the synthesis of a structurally similar compound, ethyl 2-oxabicyclo[2.1.1]hexane-endo-5-carboxylate, using this method . Table 1: Comparison of Synthetic Approaches
| Method | Starting Material | Yield (%) | Key Condition |
|---|---|---|---|
| Photocycloaddition | Ethyl 3-(2-propenyloxy)propenoate | 45–60 | UV light, inert solvent |
| Thermolysis of precursors | Derived esters | 30–40 | 120–150°C, toluene |
Q. How is the compound characterized structurally?
Methodology: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement and ORTEP-3 for graphical representation of the bicyclic framework . Key parameters include bond lengths (e.g., C-I: ~2.10 Å) and puckering coordinates (calculated via Cremer-Pople parameters ).
Q. What spectroscopic techniques are critical for confirming its identity?
Methodology:
- ¹H/¹³C NMR : Identify characteristic signals (e.g., iodomethyl protons at δ 3.2–3.5 ppm; ester carbonyl at ~170 ppm).
- IR : Confirm ester C=O stretch (~1740 cm⁻¹) and ether C-O-C (~1100 cm⁻¹).
- Mass Spectrometry : Molecular ion peak (e.g., [M+H]⁺ at m/z ~322) and fragmentation patterns. Cross-validate spectral data with crystallographic results to resolve ambiguities .
Advanced Research Questions
Q. How can contradictions between spectroscopic and crystallographic data be resolved?
Methodology:
- Dynamic NMR Analysis : Probe conformational flexibility (e.g., ring puckering) causing signal splitting .
- DFT Calculations : Compare experimental spectra with computed chemical shifts (e.g., using Gaussian or ORCA). demonstrates this approach for related bicyclic esters .
- Variable-Temperature Studies : Assess temperature-dependent spectral changes to identify equilibrium between conformers.
Q. What factors govern the competition between fragmentation and displacement during solvolysis of derivatives?
Methodology:
- Leaving Group Effects : Brosylates (e.g., compound 24 in ) favor fragmentation over displacement due to superior leaving ability .
- Solvent Polarity : Low-polarity solvents (e.g., dichloromethane) enhance fragmentation by stabilizing transition states.
- Temperature : Elevated temperatures accelerate fragmentation pathways. Table 2: Solvolysis Pathway Dependence
| Derivative | Leaving Group | Solvent | % Fragmentation | % Displacement |
|---|---|---|---|---|
| Brosylate 24 | BrO₂S- | Dichloromethane | 85 | 15 |
| Tosylate | CH₃C₆H₄SO₃- | Acetonitrile | 40 | 60 |
Q. How can computational methods predict the reactivity of this compound in ring-opening reactions?
Methodology:
- DFT Studies : Calculate activation energies for ring-opening pathways (e.g., nucleophilic attack at the iodomethyl group vs. oxabicyclic oxygen).
- Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories.
- NBO Analysis : Identify electron-deficient sites (e.g., iodine or ester carbonyl) prone to nucleophilic attack.
Q. What strategies optimize photocycloaddition yields for similar bicyclic systems?
Methodology:
- Wavelength Tuning : Use UV lamps (254–365 nm) to maximize excitation of the propenoate moiety.
- Sensitizers/Quenchers : Add triplet sensitizers (e.g., acetone) to enhance reaction efficiency.
- Substituent Effects : Electron-withdrawing groups on the starting material stabilize transition states, improving regioselectivity .
Data Contradiction Analysis
Q. How to address discrepancies in reported thermolysis products?
Methodology:
- Replicate Conditions : Ensure exact replication of temperature, solvent, and reaction time (e.g., reports ethyl 2-ethenyl-4-oxobutyrate as a major thermolysis product at 150°C ).
- Byproduct Identification : Use GC-MS or HPLC to trace minor products.
- Mechanistic Reassessment : Propose competing pathways (e.g., retro-Diels-Alder vs. radical decomposition) based on kinetic isotope effects.
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
